

An In-depth Technical Guide to the Structure and Chemical Properties of Muscazone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Muscazone**

Cat. No.: **B1210498**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muscazone, a naturally occurring amino acid found in trace amounts in mushrooms of the *Amanita* genus, is a structural isomer of the psychoactive compound ibotenic acid. Unlike its precursor, **muscazone** exhibits significantly lower pharmacological activity. This technical guide provides a comprehensive overview of the core structural and chemical properties of **muscazone**, intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development. This document details its chemical structure, physicochemical properties, and spectroscopic data, and outlines the established protocol for its synthesis. Furthermore, it explores its limited but notable biological interactions. All quantitative data are presented in structured tables for clarity and comparative analysis, and key processes are visualized through diagrams generated using Graphviz (DOT language).

Chemical Structure and Identification

Muscazone is chemically known as 2-Amino-2-(2-oxo-3H-1,3-oxazol-5-yl)acetic acid.^[1] Its structure features a five-membered oxazolone ring attached to an alpha-amino acid moiety. This arrangement distinguishes it from its isomeric precursor, ibotenic acid, which contains an isoxazole ring.

Table 1: Chemical Identification of **Muscazone**

Identifier	Value
IUPAC Name	2-Amino-2-(2-oxo-3H-1,3-oxazol-5-yl)acetic acid[1]
CAS Number	2255-39-2[1]
Chemical Formula	C ₅ H ₆ N ₂ O ₄ [1]
Molecular Weight	158.11 g/mol [1]
Canonical SMILES	C1=C(OC(=O)N1)C(C(=O)O)N[2]
InChI Key	ASBGWPLVVIASBE-UHFFFAOYSA-N[2]

Physicochemical Properties

Muscazone presents as a crystalline solid that is soluble in water.[2] Its decomposition point and UV absorption characteristics are important identifiers.

Table 2: Physicochemical Properties of **Muscazone**

Property	Value
Appearance	Crystalline solid[1]
Melting Point	Decomposes above 190 °C[1]
Solubility	Soluble in water[2]
UV max (pH 2-7)	212 nm ($\epsilon \approx 8700$)[2]
UV max (pH 12)	220 nm ($\epsilon \approx 7500$)[2]
pKa	Data not available in cited literature

Spectroscopic Data for Structural Elucidation

The structural confirmation of **muscazone** relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of **muscazone**. While complete, assigned spectra are not readily available in the public domain, general characteristics have been described.

- ^1H NMR: The proton NMR spectrum is expected to show signals for the alpha-hydrogen, the vinyl hydrogen on the oxazolone ring, and the amine protons. One source suggests characteristic peaks for the oxazole ring in the range of δ 6.8–7.2 ppm.[3]
- ^{13}C NMR: The carbon NMR spectrum would reveal distinct signals for the carbonyl carbon of the carboxylic acid, the carbonyl carbon in the oxazolone ring, the two sp^2 carbons of the oxazolone ring, and the alpha-carbon.

Infrared (IR) Spectroscopy

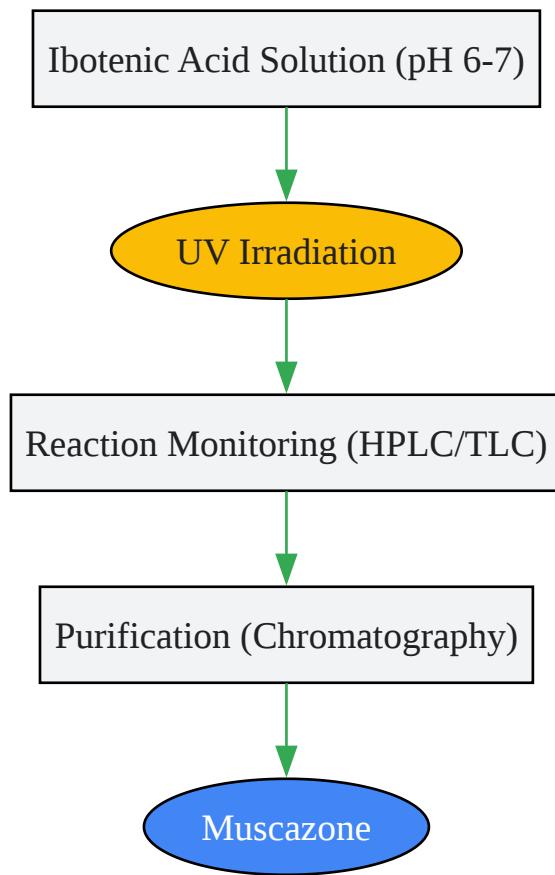
The IR spectrum of **muscazone** displays characteristic absorption bands corresponding to its functional groups.

Table 3: General Infrared Absorption Bands for **Muscazone**

Functional Group	Approximate Wavenumber (cm^{-1})	Description
O-H stretch (carboxylic acid)	3300 - 2500 (broad)	
N-H stretch (amine)	3400 - 3250 (medium)	
C-H stretch (sp^2 C-H)	~3100	
C=O stretch (lactone in oxazolone ring)	~1760	
C=O stretch (carboxylic acid)	~1710	
C=C stretch (oxazolone ring)	~1650	

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **muscazone**. The molecular ion peak ($[M]^+$) would be observed at m/z 158. A plausible fragmentation pattern would involve the loss of the carboxyl group (CO_2H , 45 Da) leading to a fragment at m/z 113, and subsequent fragmentation of the oxazolone ring.

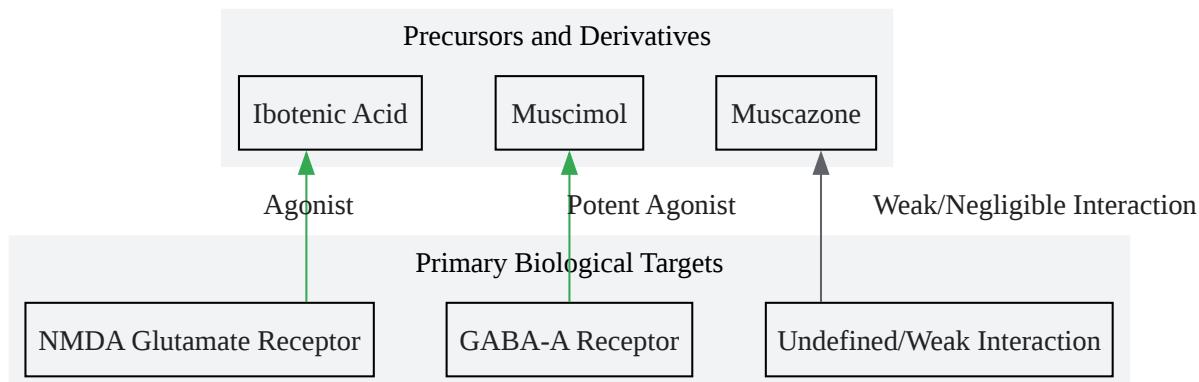

Synthesis of Muscazone

Muscazone is primarily formed through the photochemical rearrangement of ibotenic acid upon exposure to ultraviolet (UV) radiation.[\[4\]](#)[\[5\]](#)

Experimental Protocol: Photochemical Conversion of Ibotenic Acid to Muscazone

While a detailed, standardized protocol is not widely published, the following procedure is based on the established photochemical transformation:

- Preparation of Ibotenic Acid Solution: Prepare a solution of ibotenic acid in a neutral aqueous buffer (pH 6-7). The concentration should be optimized based on the light source and reaction volume.
- UV Irradiation: Irradiate the solution with a UV lamp. A medium-pressure mercury lamp is a suitable source. The reaction vessel should be made of quartz or another UV-transparent material.
- Monitoring the Reaction: Monitor the progress of the reaction using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). The disappearance of the ibotenic acid spot/peak and the appearance of the **muscazone** spot/peak will indicate the reaction's progress.
- Isolation and Purification: Once the reaction is complete, the **muscazone** can be isolated and purified using standard chromatographic techniques, such as column chromatography on silica gel or preparative HPLC.
- Characterization: Confirm the identity and purity of the synthesized **muscazone** using the spectroscopic methods outlined in Section 3 (NMR, IR, MS) and by measuring its melting point.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the photochemical synthesis of **muscazone**.

Biological Activity and Signaling Pathways

Muscazone is noted for its significantly weaker pharmacological activity compared to its precursor, ibotenic acid, and the related compound, muscimol.^[6] While ibotenic acid is an agonist of NMDA glutamate receptors and muscimol is a potent GABA-A receptor agonist, the biological targets of **muscazone** are not as well-defined.^[4] It is generally considered to have negligible psychoactive properties.^[2] Its primary relevance in a pharmacological context is as a less active metabolite or degradation product of ibotenic acid.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Muscazone - Wikipedia [en.wikipedia.org]
- 2. Buy Muscazone | 2255-39-2 [smolecule.com]
- 3. Muscazone | 2255-39-2 | Benchchem [benchchem.com]
- 4. Amanita muscaria - Wikipedia [en.wikipedia.org]
- 5. Toxicological and pharmacological profile of Amanita muscaria (L.) Lam. – a new rising opportunity for biomedicine [pharmacia.pensoft.net]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Structure and Chemical Properties of Muscazone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1210498#muscazone-structure-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com